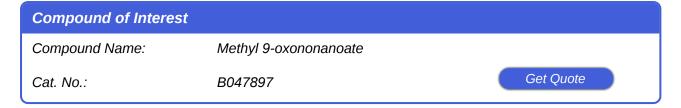


Spectroscopic Profile of Methyl 9oxononanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 9-oxononanoate**, a bifunctional molecule of interest in various research and development applications. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 9-oxononanoate**.

Table 1: Mass Spectrometry (MS) Data

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The major fragment ions observed are presented below.

Property	Value
Molecular Formula	C10H18O3
Molecular Weight	186.25 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragment Ions (m/z)	74, 87, 55, 111, 83[1]



Table 2: Predicted ¹H NMR Spectroscopic Data

Precise, experimentally verified ¹H NMR data for **Methyl 9-oxononanoate** is not readily available in the public domain. The following table presents predicted chemical shifts based on the analysis of its functional groups and typical values for similar long-chain fatty acid methyl esters.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~9.77	Triplet	-CHO (Aldehyde proton)
~3.67	Singlet	-OCH₃ (Methyl ester protons)
~2.43	Triplet	-CH ₂ -CHO (Methylene alpha to aldehyde)
~2.30	Triplet	-CH ₂ -COOCH ₃ (Methylene alpha to ester)
~1.62	Multiplet	-CH ₂ -CH ₂ -COOCH ₃ and -CH ₂ -CH ₂ -CHO (Methylene beta to carbonyls)
~1.30	Multiplet	-(CH ₂) ₄ - (Methylene chain)

Table 3: Predicted ¹³C NMR Spectroscopic Data

Similar to the proton NMR data, the following ¹³C NMR chemical shifts are predicted based on characteristic values for its constituent functional groups.



Chemical Shift (δ, ppm)	Assignment
~202.8	-CHO (Aldehyde carbonyl)
~174.2	-COOCH₃ (Ester carbonyl)
~51.5	-OCH₃ (Methyl ester carbon)
~43.9	-CH ₂ -CHO (Methylene alpha to aldehyde)
~34.1	-CH₂-COOCH₃ (Methylene alpha to ester)
~29.0 - 29.2	-(CH ₂) ₄ - (Methylene chain)
~24.9	-CH2-CH2-COOCH3 (Methylene beta to ester)
~22.0	-CH2-CH2-CHO (Methylene beta to aldehyde)

Table 4: Predicted Infrared (IR) Spectroscopy Data

The predicted key IR absorption bands for **Methyl 9-oxononanoate** are listed below, corresponding to its principal functional groups.

Wavenumber (cm ^{−1})	Functional Group Assignment
~2925, ~2855	C-H stretch (alkane)
~2720	C-H stretch (aldehyde)
~1740	C=O stretch (ester)
~1725	C=O stretch (aldehyde)
~1465	C-H bend (alkane)
~1170	C-O stretch (ester)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy



1. Sample Preparation:

- Approximately 10-20 mg of Methyl 9-oxononanoate is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- 2. ¹H NMR Spectroscopy:
- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Parameters:
 - Pulse Sequence: A standard single-pulse sequence.
 - Number of Scans: 16-64 scans are typically sufficient.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- 3. 13C NMR Spectroscopy:
- Instrument: A standard NMR spectrometer (e.g., 100 MHz or higher).
- · Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more scans may be necessary to achieve a good signal-tonoise ratio.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
 - Reference: CDCl₃ solvent peak at 77.16 ppm.



Gas Chromatography-Mass Spectrometry (GC-MS)

- 1. Sample Preparation:
- A dilute solution of Methyl 9-oxononanoate is prepared in a volatile organic solvent such as
 dichloromethane or hexane.
- 2. Gas Chromatography:
- Instrument: A standard gas chromatograph coupled to a mass spectrometer.
- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- 3. Mass Spectrometry:
- Instrument: A mass spectrometer operating in electron ionization (EI) mode.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy

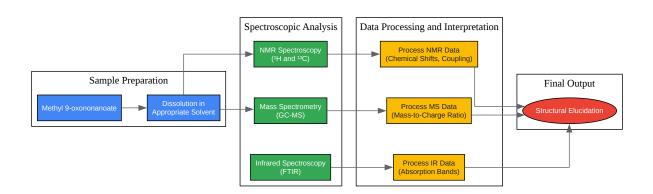


1. Sample Preparation:

- A thin film of neat liquid Methyl 9-oxononanoate is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- 2. Data Acquisition:
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are averaged to obtain the final spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 9-oxononanoate**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Methyl 9-oxononanoate | C10H18O3 | CID 74732 PubChem [pubchem.ncbi.nlm.nih.gov]
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 [https://www.benchchem.com/product/b047897#spectroscopic-data-nmr-ms-ir-for-methyl-9-oxononanoate]

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